molecular formula C12H20N2O3 B8110168 Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone

Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone

Cat. No.: B8110168
M. Wt: 240.30 g/mol
InChI Key: HCKITTJJVQUQCF-GMTAPVOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring fused with an octahydropyrano[4,3-C]pyrrol moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydropyrano[4,3-C]pyrrol core, which is then functionalized with a morpholine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyrano[4,3-C]pyrrol compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone is unique due to its specific combination of a morpholine ring and an octahydropyrano[4,3-C]pyrrol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[(3aR,7S,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-12(14-3-1-2-4-17-14)11-8-16-7-9-5-13-6-10(9)11/h9-11,13H,1-8H2/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKITTJJVQUQCF-GMTAPVOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2COCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCON(C1)C(=O)[C@@H]2COC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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